molecular formula C19H18N4O3 B2674749 N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-42-0

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2674749
CAS RN: 878734-42-0
M. Wt: 350.378
InChI Key: FAUDXWDHIZFAJV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as AMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AMT belongs to the class of compounds known as triazole derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

One research avenue involves the synthesis of novel heterocyclic compounds derived from 1,2,4-triazole derivatives. These compounds have been extensively studied for their potential biological activities, including lipase and α-glucosidase inhibition. For instance, Bekircan, Ülker, and Menteşe (2015) demonstrated the synthesis of novel heterocyclic compounds starting from a triazole derivative, exhibiting significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015). This research underscores the potential of triazole derivatives in developing new therapeutic agents targeting metabolic disorders.

Cytotoxicity and Antimicrobial Activities

Another application area is the investigation of the cytotoxicity and antimicrobial properties of triazole-containing compounds. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Exploration of Antioxidant Properties

Compounds structurally related to the specified triazole derivative have also been explored for their antioxidant properties. Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, and Karaoglu (2012) synthesized new 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity, highlighting the versatility of triazole derivatives in developing agents with potential antimicrobial applications (Fandaklı et al., 2012).

Photophysical and Fluorescent Properties

Triazole derivatives have been utilized in the study of novel fluorescent materials. Padalkar, Lanke, Chemate, and Sekar (2015) synthesized novel 2-Aryl-1,2,3-Triazoles exhibiting blue emitting fluorophores, providing insights into the development of new materials for optical applications (Padalkar et al., 2015).

properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-6-4-5-14(11-15)13(2)24)21-22-23(12)16-7-9-17(26-3)10-8-16/h4-11H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUDXWDHIZFAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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